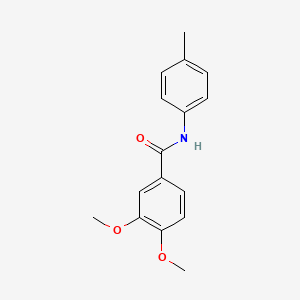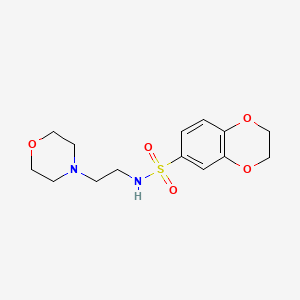
5-methyl-N-1-naphthyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-1-naphthyl-3-furamide, also known as MNFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MNFA is a furan derivative that has a unique molecular structure, which makes it an interesting subject for scientific research.
Applications De Recherche Scientifique
5-methyl-N-1-naphthyl-3-furamide has been studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-methyl-N-1-naphthyl-3-furamide has been investigated for its potential as a plant growth regulator and as a pesticide. In environmental science, 5-methyl-N-1-naphthyl-3-furamide has been studied for its potential as a water treatment agent.
Mécanisme D'action
5-methyl-N-1-naphthyl-3-furamide exerts its biological effects through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis. 5-methyl-N-1-naphthyl-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 5-methyl-N-1-naphthyl-3-furamide has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-1-naphthyl-3-furamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of cell signaling pathways. 5-methyl-N-1-naphthyl-3-furamide has also been shown to have anti-cancer and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its unique molecular structure, which makes it a useful tool for investigating the mechanisms of action of various biological processes. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for 5-methyl-N-1-naphthyl-3-furamide research, including investigating its potential as a therapeutic agent for various diseases, exploring its applications in agriculture as a plant growth regulator and pesticide, and investigating its potential as a water treatment agent. Additionally, further studies are needed to elucidate the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.
Conclusion:
In conclusion, 5-methyl-N-1-naphthyl-3-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of science. 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.
Méthodes De Synthèse
5-methyl-N-1-naphthyl-3-furamide can be synthesized through several methods, including the reaction of 5-methylfurfural with 1-naphthylamine in the presence of a catalyst. Another method involves the reaction of 5-methylfurfural with 1-naphthol in the presence of an acid catalyst. The yield of 5-methyl-N-1-naphthyl-3-furamide is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Propriétés
IUPAC Name |
5-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-13(10-19-11)16(18)17-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAEQNRKWUOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)

![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)




![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)



